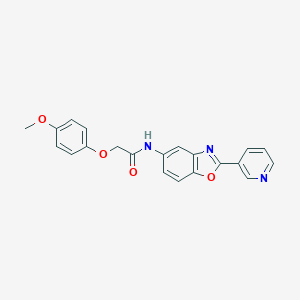
1-(4-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MNTX and is a member of the triazole family of compounds. MNTX has been found to have a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and physiology. In
Mecanismo De Acción
The mechanism of action of MNTX involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various physiological processes. MNTX has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. MNTX has also been found to inhibit the activity of nitric oxide synthase (NOS), which is an enzyme that produces nitric oxide, a molecule that plays a key role in various physiological processes.
Biochemical and Physiological Effects:
MNTX has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-tumor properties. MNTX has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNTX has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily verified through recrystallization. MNTX is also stable under normal laboratory conditions. However, MNTX has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer in certain experiments. MNTX can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of MNTX in scientific research. One potential direction is the development of MNTX-based drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of the molecular mechanisms underlying the neuroprotective effects of MNTX. Additionally, the use of MNTX in combination with other compounds may have synergistic effects that could be explored in future research.
Métodos De Síntesis
The synthesis method of MNTX involves the reaction of 4-methoxybenzaldehyde with 3-nitro-1,2,4-triazole in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization to obtain MNTX in its pure form.
Aplicaciones Científicas De Investigación
MNTX has been widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and physiology. MNTX has been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the study of various physiological processes such as inflammation, oxidative stress, and apoptosis.
Propiedades
Nombre del producto |
1-(4-methoxyphenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanone |
|---|---|
Fórmula molecular |
C11H10N4O4 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(3-nitro-1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H10N4O4/c1-19-9-4-2-8(3-5-9)10(16)6-14-7-12-11(13-14)15(17)18/h2-5,7H,6H2,1H3 |
Clave InChI |
AETPHOFYVIKWIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278530.png)

![4-fluoro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278538.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278539.png)
![N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B278541.png)
![3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
![N-{4-[(diphenylacetyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278549.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278550.png)
![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)


![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)